molecular formula C8H10ClN2O2- B3055135 N-methyl-1-(4-nitrophenyl)methanamine hydrochloride CAS No. 6315-57-7

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride

Cat. No.: B3055135
CAS No.: 6315-57-7
M. Wt: 201.63 g/mol
InChI Key: LADGAFKIYVCZGN-UHFFFAOYSA-M
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Description

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is typically found as a solid and has a melting point of 218-220°C .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statement is P261 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-nitrophenyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of N-methyl-1-(4-nitrophenyl)methanamine with hydrochloric acid to form the hydrochloride salt . The reaction is typically carried out under controlled conditions to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate for nucleophilic addition and various oxidizing and reducing agents for oxidation and reduction reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-methyl-1-(4-aminophenyl)methanamine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(4-nitrophenyl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical properties and reactivity. Its nitrophenyl group allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-9-6-7-2-4-8(5-3-7)10(11)12;/h2-5,9H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADGAFKIYVCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383284
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6315-57-7, 19499-60-6
Record name Benzenemethanamine, N-methyl-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6315-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(4-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(4-nitrophenyl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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